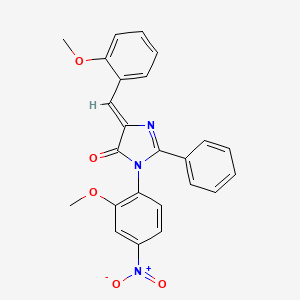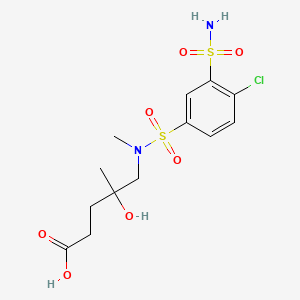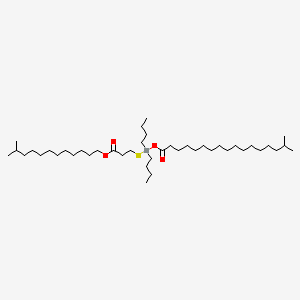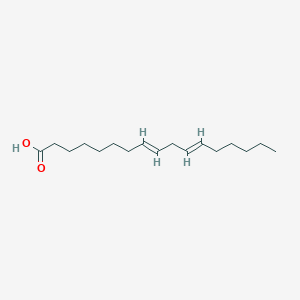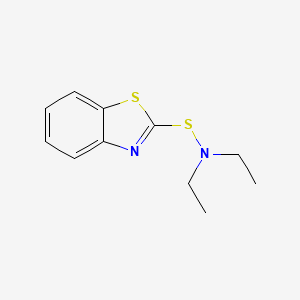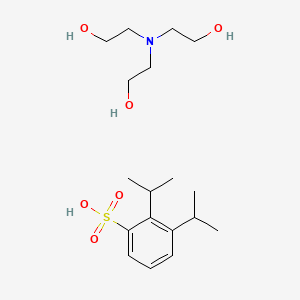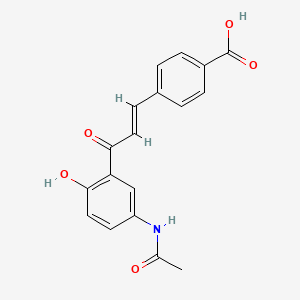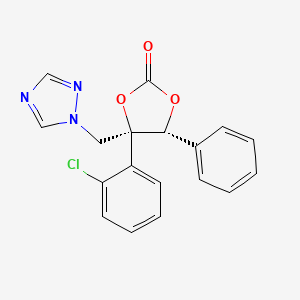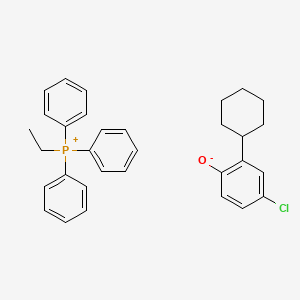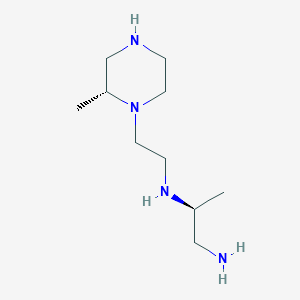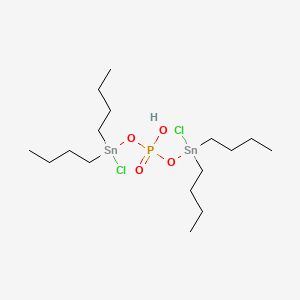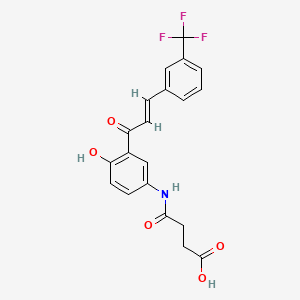
4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid typically involves multi-step organic reactions. The process may start with the preparation of the trifluoromethyl-substituted phenyl ring, followed by the introduction of the allyl group through a Friedel-Crafts alkylation. Subsequent steps may include the formation of the hydroxyphenyl group and the coupling with the butyric acid moiety under specific reaction conditions such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, this compound may find applications in the development of new materials, coatings, or catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other trifluoromethyl-substituted phenyl derivatives, hydroxyphenyl compounds, and butyric acid analogs. Examples include:
- 4-Hydroxy-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylalanine
- 4-Hydroxybutyric acid
Uniqueness
The uniqueness of 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
94094-55-0 |
|---|---|
Molecular Formula |
C20H16F3NO5 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H16F3NO5/c21-20(22,23)13-3-1-2-12(10-13)4-6-16(25)15-11-14(5-7-17(15)26)24-18(27)8-9-19(28)29/h1-7,10-11,26H,8-9H2,(H,24,27)(H,28,29)/b6-4+ |
InChI Key |
YQDHPVFGGUCTPQ-GQCTYLIASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)C2=C(C=CC(=C2)NC(=O)CCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)C2=C(C=CC(=C2)NC(=O)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


